2,5-Dimethyl-1-(propan-2-yl)piperazine

Description

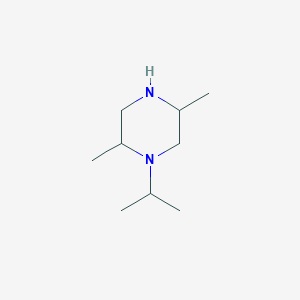

Structure

3D Structure

Properties

CAS No. |

143526-64-1 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

2,5-dimethyl-1-propan-2-ylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-7(2)11-6-8(3)10-5-9(11)4/h7-10H,5-6H2,1-4H3 |

InChI Key |

ZZMDOTWZZOLFDG-UHFFFAOYSA-N |

SMILES |

CC1CNC(CN1C(C)C)C |

Canonical SMILES |

CC1CNC(CN1C(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 1 Propan 2 Yl Piperazine and Analogues

Microwave-Assisted Organic Synthesis of Piperazine (B1678402) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govd-nb.info This approach has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including various piperazine derivatives. mdpi.comnih.govscipublications.com The primary benefits of employing microwave irradiation include a dramatic reduction in reaction times, often from hours to mere minutes, and an improvement in product yields. nih.govd-nb.info

A comparative study of classical synthetic techniques versus microwave-assisted methods for a series of monosubstituted piperazine derivatives highlighted the superiority of the latter. The reactions, which generally proceed in methanol under reflux, showed marked improvement under microwave conditions. mdpi.com This has spurred further research into the development of flow microwave reactors, which could enable more effective, larger-scale production of piperazine derivatives with potential for commercial application. mdpi.comnih.gov

The synthesis of more complex piperazine-containing structures, such as 3,5-disubstituted 1,2,4-triazole-based piperazine amide and urea derivatives, has also benefited from microwave assistance. scipublications.com In these syntheses, the direct reaction between a piperazine-substituted nitrile and a hydrazide to form the intermediate 3,5-substituted 1,2,4-triazole is significantly more efficient under microwave conditions, proceeding in minutes with good yields and simplified work-up compared to conventional heating methods. scipublications.com

Furthermore, microwave-assisted synthesis has been effectively utilized in solid-phase synthesis of diketopiperazines (DKPs). nih.gov This method, involving the intramolecular aminolysis of solid-phase bound dipeptides, results in high yields of the desired products with significantly shorter reaction times. The versatility of this technique is demonstrated by its compatibility with various resins and solvents, including the possibility of conducting reactions in water with the appropriate resin, making it a preferred method for the synthesis of diketopiperazine-based libraries. nih.gov

The following table summarizes the key advantages of microwave-assisted synthesis for piperazine derivatives based on the discussed research findings.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | A few minutes |

| Product Yield | Variable, often lower | Generally higher |

| Reaction Conditions | Often requires reflux | Milder conditions, can be solvent-free |

| Efficiency | Less efficient, multi-step processes | More efficient, enables one-pot synthesis |

| Scalability | Can be challenging | Amenable to flow chemistry for larger scale |

Stereochemical Investigations of 2,5 Dimethyl 1 Propan 2 Yl Piperazine

Isomerism and Diastereomeric Considerations

The presence of methyl groups at the C2 and C5 positions of the piperazine (B1678402) ring in 2,5-Dimethyl-1-(propan-2-yl)piperazine gives rise to stereoisomerism.

Analysis of Cis and Trans Isomers

2,5-Dimethylpiperazine (B91223), a core component of the title compound, can exist as cis and trans isomers. google.comnist.gov In the trans isomer, the two methyl groups are on opposite sides of the piperazine ring, typically occupying equatorial positions in the stable chair conformation. nih.gov This arrangement is often the thermodynamically more stable form. nih.gov The cis isomer has both methyl groups on the same side of the ring. nist.gov The synthesis of 2,5-dimethylpiperazine often results in a mixture of these isomers. google.com The relative stereochemistry of such disubstituted piperazines can be determined using techniques like NMR spectroscopy. chemrxiv.org For instance, visible light-mediated, diastereoselective epimerization can be used to convert less stable stereoisomers of piperazines to their more stable counterparts. nih.gov

The addition of the propan-2-yl group at the N1 position introduces another layer of complexity to the stereochemistry. The orientation of this bulky group will be influenced by the existing stereochemistry of the 2,5-dimethylpiperazine ring to minimize steric hindrance.

Enantiomeric Purity and Chiral Resolution Techniques

Given the chirality of this compound, obtaining enantiomerically pure forms is crucial for its potential applications.

Optical Resolution Methods for Enantioseparation

Classical resolution, involving the formation of diastereomeric salts with a chiral resolving agent, is a common method for separating enantiomers. wikipedia.org This technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by crystallization. wikipedia.orgacs.org The choice of resolving agent and solvent system is critical for achieving efficient separation. acs.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Kinetic resolution is another powerful technique for separating enantiomers. nih.gov This method utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. nih.gov For example, enzymatic resolutions have been successfully employed for the synthesis of enantiomerically pure piperazine derivatives. umn.edu

Strategies for Enantioconvergent Synthesis

Enantioconvergent synthesis aims to convert a racemic mixture into a single enantiomer, thus overcoming the 50% theoretical yield limit of classical resolution. While specific examples for this compound are not detailed in the provided results, general strategies for chiral piperazines are relevant. These can involve dynamic kinetic resolution, where the starting material rapidly racemizes under the reaction conditions, allowing for the conversion of more than 50% of the racemate to the desired enantiomer.

Control of Absolute Configuration in Synthesis

The absolute configuration of substituents on the piperazine ring can be controlled through asymmetric synthesis. rsc.org This involves using chiral starting materials, reagents, or catalysts to selectively produce one enantiomer over the other.

One common approach is to start from a chiral pool, utilizing readily available enantiomerically pure starting materials like amino acids. acs.orgnih.gov For instance, L-proline has been used to synthesize novel C2-symmetric chiral piperazines. acs.orgacs.orgorganic-chemistry.orgnih.gov The synthesis of enantiopure α-substituted piperazines can also be achieved through the direct functionalization of the piperazine ring using methods like asymmetric lithiation with a chiral ligand. york.ac.uk

Palladium-catalyzed carboamination reactions have been developed for the asymmetric synthesis of cis-2,6-disubstituted piperazines from amino acid precursors, achieving high diastereoselectivity and enantiomeric excess. acs.org The choice of phosphine (B1218219) ligand is crucial for the success of these reactions. acs.org

Stereochemical Desymmetrisation of Piperazine Rings

The desymmetrisation of meso-piperazines, which possess a plane of symmetry, is an effective strategy for generating chiral piperazine derivatives. This can be achieved through enantioselective reactions that differentiate between the two enantiotopic halves of the meso-substrate. For example, the asymmetric acylation of σ-symmetric 1,2-diols catalyzed by a complex of a chiral piperazine and a metal salt demonstrates the principle of desymmetrization. acs.orgacs.orgorganic-chemistry.org In this process, the chiral catalyst selectively acylates one of the two prochiral hydroxyl groups, leading to an optically active product. acs.orgacs.orgorganic-chemistry.org This concept can be extended to the desymmetrization of the piperazine ring itself, for instance, by the enantioselective functionalization of one of the two nitrogen atoms or one of the prochiral C-H bonds.

Mechanistic Studies of Chemical Transformations Involving 2,5 Dimethyl 1 Propan 2 Yl Piperazine

Reaction Mechanism Elucidation for Alkylation Processes

Alkylation of 2,5-Dimethyl-1-(propan-2-yl)piperazine primarily involves the secondary amine at the N-4 position, as the tertiary amine at N-1 is already fully substituted with alkyl groups. The mechanism and reactivity are governed by the nucleophilic character of the available nitrogen.

The alkylation of the secondary amine group in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the secondary nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. This is followed by the deprotonation of the nitrogen by a base to yield the final N-alkylated product.

The nucleophilicity of the secondary amine is influenced by electronic effects. The presence of electron-donating methyl groups on the piperazine (B1678402) ring increases the electron density on the nitrogen atoms, thereby enhancing the basicity and nucleophilic character of the secondary amine. However, this electronic enhancement is moderated by significant steric factors. While bulky substituents can sometimes decrease reaction rates, they play a crucial role in directing the selectivity of the reaction.

| Feature | Description |

| Reaction Type | Alkylation |

| Mechanism | SN2 Displacement |

| Nucleophile | Secondary Amine (N-4) |

| Key Steps | 1. Nucleophilic attack on alkyl halide.2. Base-assisted deprotonation. |

Influence of Substituent Effects on Reactivity and Selectivity

The substituents on the piperazine ring—two methyl groups and one isopropyl group—are not merely passive components. They actively control the course of chemical reactions through their steric and electronic properties, leading to high degrees of selectivity.

Steric hindrance is a dominant factor in the reactivity of this compound. The bulky isopropyl group at the N-1 position, in conjunction with the methyl groups at the C-2 and C-5 positions, creates a sterically crowded environment around the tertiary amine. This physical obstruction effectively shields the N-1 nitrogen from attack by electrophiles. Consequently, chemical reactions are sterically directed to the more accessible and less hindered secondary nitrogen atom at the N-4 position.

The structural asymmetry of this compound leads to notable regioselectivity and chemoselectivity in its derivatization.

Regioselectivity : Due to the pronounced steric effects, alkylation and other derivatization reactions occur preferentially at the N-4 position. This makes the compound a useful synthon when a specific substitution pattern is desired, as the outcome of the reaction is highly predictable. The bulky substituents reduce the rate of reaction but significantly improve the regioselectivity.

Chemoselectivity : The compound possesses two different amine functionalities: a secondary amine and a tertiary amine. In reactions like alkylation, the secondary amine is the reactive site, while the tertiary amine remains inert. This preferential reaction of one functional group over another demonstrates high chemoselectivity. To achieve mono-alkylation in similar piperazine systems without competing di-alkylation, strategies such as using a large excess of the piperazine starting material or employing a protecting group on one nitrogen are common. researchgate.net

| Position | Substituents | Steric Hindrance | Reactivity in Alkylation |

| N-1 | Isopropyl | High | Unreactive |

| N-4 | Hydrogen | Low | Favored Site of Reaction |

Oxidation and Reduction Pathways of the Piperazine Nitrogen Atoms

The different electronic and steric environments of the two nitrogen atoms in this compound result in differential reactivity under oxidative and reductive conditions.

The reactivity of the amine functionalities towards oxidation is markedly different. The tertiary amine at the N-1 position is highly resistant to oxidation, primarily due to the steric shielding provided by the adjacent isopropyl and methyl groups.

In contrast, the less hindered secondary amine at N-4 can undergo oxidation. Under the influence of strong oxidizing agents, such as peracids, this nitrogen can be converted to an N-oxide through a mechanism of electrophilic oxygen transfer. Notably, the presence of the 2,5-dimethyl groups can stabilize the transition states during such reactions, which may lead to improved yields compared to unsubstituted piperazines. Reduction reactions of the saturated piperazine core itself are not common unless there are reducible functional groups attached to the ring.

| Amine Position | Type | Reactivity towards Oxidation |

| N-1 | Tertiary | Resistant to oxidation due to steric hindrance. |

| N-4 | Secondary | Can be oxidized to form N-oxides under strong conditions. |

Stereochemical Implications of Mechanistic Steps

The N-alkylation of 2,5-dimethylpiperazine (B91223) with an isopropyl source, typically an isopropyl halide, proceeds via a nucleophilic substitution reaction. The stereochemical course of this reaction is dictated by the interplay of steric and electronic factors, as well as the specific stereoisomer of the starting 2,5-dimethylpiperazine used.

The piperazine ring exists in a dynamic equilibrium of chair-like conformations. In the case of trans-2,5-dimethylpiperazine, the two methyl groups can occupy either a diequatorial or a diaxial position. The diequatorial conformation is significantly more stable due to reduced steric strain. In this conformation, the nitrogen atoms are sterically accessible for alkylation.

For cis-2,5-dimethylpiperazine, the methyl groups are on the same side of the ring, leading to one axial and one equatorial methyl group in the most stable chair conformation. nih.gov This arrangement results in a different steric environment around the two nitrogen atoms compared to the trans isomer.

The N-isopropylation of a specific stereoisomer of 2,5-dimethylpiperazine can theoretically lead to the formation of two diastereomeric products, depending on the face of the nitrogen atom that is attacked. The relative energies of the transition states leading to these diastereomers will determine the product distribution.

A key factor influencing the stereochemical outcome is the principle of steric approach control. The bulky isopropyl electrophile will preferentially approach the nitrogen atom from the less sterically hindered face. In the case of the more stable diequatorial conformation of trans-2,5-dimethylpiperazine, both nitrogen atoms present a similar steric environment. However, the presence of the adjacent methyl groups still provides a degree of steric hindrance.

In the case of cis-2,5-dimethylpiperazine, the axial methyl group can exert a more significant steric influence on the approach of the isopropyl group to the adjacent nitrogen atom. This could potentially lead to a higher degree of diastereoselectivity in the alkylation of the cis isomer compared to the trans isomer.

While specific mechanistic studies detailing the diastereomeric ratio for the synthesis of this compound are not extensively documented in publicly available literature, the principles of stereoselective N-alkylation in related piperidine (B6355638) and piperazine systems provide a strong basis for predicting the stereochemical implications. For instance, studies on the N-alkylation of substituted piperidines have demonstrated that the stereochemistry of the starting material dictates the stereochemical outcome of the reaction.

Table 1: Potential Stereoisomers from the N-Isopropylation of 2,5-Dimethylpiperazine

| Starting Material Stereoisomer | Potential Product Stereoisomers |

| trans-(2R,5S)-2,5-Dimethylpiperazine | (2R,5S)-1-Isopropyl-2,5-dimethylpiperazine |

| (2S,5R)-1-Isopropyl-2,5-dimethylpiperazine | |

| cis-(2R,5R)-2,5-Dimethylpiperazine | (2R,5R)-1-Isopropyl-2,5-dimethylpiperazine |

| (2S,5S)-1-Isopropyl-2,5-dimethylpiperazine |

It is important to note that without experimental data, the exact diastereomeric excess (d.e.) for these transformations remains speculative. However, the conformational preferences of the starting materials and the steric bulk of the isopropyl group strongly suggest that the reaction will not be completely non-selective. The interplay of these factors provides a clear framework for understanding the stereochemical implications inherent in the synthesis of this trisubstituted piperazine. Further detailed experimental and computational studies would be necessary to precisely quantify the diastereoselectivity of this transformation.

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethyl 1 Propan 2 Yl Piperazine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H and ¹³C NMR for Structural Assignment

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques. In a hypothetical analysis of 2,5-Dimethyl-1-(propan-2-yl)piperazine, one would expect to see distinct signals corresponding to each unique proton and carbon environment in the molecule.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would likely show signals for the methyl and methine protons of the isopropyl group, the two methyl groups on the piperazine (B1678402) ring, and the protons of the piperazine ring itself. The chemical shifts and coupling patterns would be crucial for assigning these signals to their respective positions. For instance, the methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent protons of the two isopropyl methyl groups, which would in turn appear as a doublet.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms. One would anticipate signals for the carbons of the isopropyl group, the two methyl groups attached to the piperazine ring, and the carbons of the piperazine ring itself. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity between atoms. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connections within the piperazine ring and the isopropyl group. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound, with a chemical formula of C₉H₂₀N₂, the expected exact mass can be calculated. An HRMS experiment would aim to measure this mass with high accuracy (typically to within 5 parts per million), providing strong evidence for the elemental composition of the molecule.

| Property | Value |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| Exact Mass | 156.1626 u |

X-ray Crystallography for Three-Dimensional Structural Determination

Crystalline Structure Analysis and Conformational Preferences

A crystal structure of this compound would reveal the preferred conformation of the piperazine ring, which typically adopts a chair conformation. The analysis would also show the orientation of the methyl and isopropyl substituents as either axial or equatorial. Intermolecular interactions, such as hydrogen bonds involving the secondary amine, would also be elucidated, providing insight into the crystal packing.

Determination of Absolute Stereochemistry

The presence of chiral centers at the 2 and 5 positions of the piperazine ring means that this compound can exist as different stereoisomers (cis and trans). X-ray crystallography of a single crystal of a chiral form would allow for the determination of the absolute stereochemistry of the molecule, for example, whether it is the (2R,5R), (2S,5S), or a meso (cis) form.

Auxiliary Spectroscopic Methods (e.g., FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is characterized by vibrations of the piperazine ring and its alkyl substituents (two methyl groups and one isopropyl group).

While a direct experimental spectrum for this specific compound is not widely published, the expected spectral features can be reliably inferred from the analysis of the parent piperazine molecule and related alkyl-substituted derivatives. niscpr.res.inresearchgate.netspectrabase.com The piperazine ring itself exhibits characteristic stretching and bending vibrations. niscpr.res.in The C-H bonds of the ring and the alkyl groups are expected to show stretching vibrations in the 2800-3000 cm⁻¹ region. The presence of a secondary amine (N-H) group is a key feature, typically displaying a stretching vibration in the 3200-3500 cm⁻¹ range, although this can be broad or weak. niscpr.res.in

The C-N stretching vibrations of the piperazine ring, involving both the secondary and tertiary amine groups, are expected to appear in the fingerprint region, typically between 1000 cm⁻¹ and 1350 cm⁻¹. niscpr.res.in The various C-H bending vibrations (scissoring, wagging, twisting) for the CH₂, CH, and CH₃ groups will populate the 1350-1470 cm⁻¹ region. The isopropyl group can be identified by a characteristic split in the C-H bending region, often showing a doublet around 1370-1385 cm⁻¹.

The table below summarizes the anticipated FTIR absorption bands and their corresponding assignments for this compound based on data from piperazine and common alkyl group frequencies. niscpr.res.in

| Wave Number (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 | N-H Stretch | Secondary Amine (in piperazine ring) |

| 2960-2970 | C-H Asymmetric Stretch | Methyl (-CH₃) & Isopropyl groups |

| 2850-2960 | C-H Stretch | Methylene (-CH₂-) in ring |

| 2870-2880 | C-H Symmetric Stretch | Methyl (-CH₃) & Isopropyl groups |

| ~1450-1470 | C-H Bending (Scissoring) | Methylene (-CH₂-) in ring |

| ~1370-1385 | C-H Bending (Umbrella) | Methyl (-CH₃) & Isopropyl groups (doublet) |

| ~1130-1350 | C-N Stretch | Tertiary and Secondary Amines |

| ~800-900 | N-H Wagging | Secondary Amine |

Thermal Analytical Techniques for Structural Stability Assessment

Thermal analytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of a compound by measuring changes in its physical and chemical properties as a function of temperature.

The thermal stability of this compound is primarily dictated by the integrity of its heterocyclic piperazine core and the strength of the bonds to its alkyl substituents. The piperazine ring is known to be a thermally robust structure. researchgate.netutexas.edu Studies on aqueous piperazine (PZ) for CO₂ capture applications have demonstrated its significant resistance to thermal degradation, with some piperazine derivatives being stable at temperatures exceeding 160°C. utexas.edu

However, research indicates that alkyl substitution on the piperazine ring influences its thermal stability. A study on the thermal degradation of piperazine and its structural analogs revealed that methyl substitution accelerates the rate of amine degradation compared to unsubstituted piperazine. researchgate.net It was observed that 1-methylpiperazine (B117243) and 2-methylpiperazine (B152721) degraded faster than piperazine at 150°C, suggesting that the presence of alkyl groups can create pathways for degradation. researchgate.net The degradation of piperazine is proposed to be a first-order reaction with a high activation energy, indicating its inherent stability. utexas.eduresearchgate.net

For this compound, it can be inferred that the molecule possesses good thermal stability due to its core piperazine structure. However, the degradation process would likely be initiated at the sites of alkyl substitution—the C-N bonds of the isopropyl group and the C-C bonds adjacent to the ring nitrogens—as these are generally weaker than the C-C bonds within the ring itself. The degradation would likely proceed through mechanisms such as ring-opening SN2 reactions, similar to those proposed for piperazine itself. utexas.edu

The following table summarizes findings on the thermal stability of related piperazine compounds.

| Compound | Temperature Range (°C) | Key Findings | Reference(s) |

| Piperazine (PZ) | 135 - 175 | Degradation is first order with an activation energy of 183.5 kJ/mol. Considered thermally stable. | utexas.edu |

| 1-Methylpiperazine (1-MPZ) | 150 | Degraded faster than unsubstituted piperazine. | researchgate.net |

| 2-Methylpiperazine (2-MPZ) | 150 | Degraded faster than unsubstituted piperazine, but slower than 1-MPZ. | researchgate.net |

| Various PZ Derivatives | >160 | Found to be among the most stable amines for stripper applications. | utexas.edu |

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 1 Propan 2 Yl Piperazine

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the behavior of molecules at the electronic level. For a molecule like 2,5-Dimethyl-1-(propan-2-yl)piperazine, DFT methods are employed to optimize its three-dimensional structure and calculate a wide array of molecular properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic character of a molecule is fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

For this compound, calculations would likely show the HOMO is primarily localized on the two nitrogen atoms, particularly the secondary amine (N-H), which is the most electron-rich and available site for donating electrons. The LUMO would be expected to be distributed across the C-H and C-N antibonding orbitals of the alkyl substituents.

Table 1: Representative FMO Properties for this compound (Calculated via DFT/B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | 0.45 |

| HOMO-LUMO Gap (ΔE) | 6.30 |

Note: These values are representative and derived from typical DFT calculations for similar substituted piperazines.

Prediction of Chemical Reactivity and Selectivity

Ionization Potential (I) , approximated as -E(HOMO), relates to the energy required to remove an electron.

Electron Affinity (A) , approximated as -E(LUMO), relates to the energy released when an electron is acquired.

Electronegativity (χ) measures the power of the molecule to attract electrons.

Chemical Hardness (η) measures resistance to change in electron distribution.

Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

The bulky isopropyl and methyl groups sterically hinder the nitrogen atoms, which influences regioselectivity in reactions like alkylation. nih.gov While the secondary amine is electronically more nucleophilic, the tertiary amine is more sterically congested, directing reactions toward the less hindered nitrogen. nih.gov

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value |

| Ionization Potential (I) | -E(HOMO) | 5.85 eV |

| Electron Affinity (A) | -E(LUMO) | -0.45 eV |

| Electronegativity (χ) | (I + A) / 2 | 2.70 eV |

| Chemical Hardness (η) | (I - A) / 2 | 3.15 eV |

| Chemical Softness (S) | 1 / η | 0.317 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 1.157 eV |

Conformational Analysis and Molecular Dynamics Simulations

The piperazine (B1678402) ring is not planar and can adopt several conformations, primarily chair and boat forms. The substituents' size and position dictate the most stable, lowest-energy conformation.

Energy Landscapes and Preferred Conformations

For this compound, the piperazine ring is expected to overwhelmingly favor a chair conformation . To minimize steric strain, the bulky isopropyl group and the two methyl groups will preferentially occupy equatorial positions. An axial orientation would lead to significant 1,3-diaxial interactions, destabilizing the conformation.

Conformational analysis of substituted piperazines has shown that such steric factors are dominant in determining the preferred geometry. nih.gov Molecular dynamics (MD) simulations can be used to explore the conformational landscape over time, confirming the stability of the lowest-energy conformer and identifying any transient, higher-energy states. acs.org

Table 3: Hypothetical Relative Energies of Key Conformations

| Conformation | Substituent Positions | Relative Energy (kcal/mol) | Stability |

| Chair 1 | All Equatorial | 0.00 | Most Stable |

| Chair 2 | Isopropyl (Axial), Methyls (Equatorial) | > 5.0 | Unstable |

| Twist-Boat | - | > 7.0 | Highly Unstable |

Computational Mechanistic Elucidation of Reactions

Computational chemistry is a powerful tool for mapping out the step-by-step mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, and the transition states that connect them, chemists can determine the most likely reaction pathway and predict reaction rates.

For this compound, a key reaction is the N-alkylation of the secondary amine. nih.govmdpi.com A computational study of this reaction, for instance with methyl iodide, would involve:

Optimizing the geometries of the reactants (piperazine derivative and methyl iodide).

Locating the transition state (TS) for the Sₙ2 reaction, where the nitrogen atom attacks the methyl group, and the iodide begins to leave.

Optimizing the geometry of the final product (the quaternary ammonium (B1175870) salt).

The calculated activation energy (Energy of TS - Energy of Reactants) provides insight into the reaction's kinetics. Quantum chemistry calculations have been used to investigate various reaction mechanisms involving piperazine, such as nitrosation and CO2 capture. researchgate.netnih.gov

Table 4: Representative Calculated Energy Profile for N-Methylation Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + CH₃I | 0.0 |

| Transition State | [Piperazine---CH₃---I]‡ | +15.2 |

| Products | N-methylated piperazinium iodide | -10.5 |

Advanced Topological Analyses of Electron Density

To gain a more nuanced understanding of bonding and reactivity, chemists use advanced methods to analyze the molecule's electron density.

Molecular Electrostatic Potential Surface (MEPS): This analysis creates a color-coded map of the electrostatic potential on the molecule's surface. For this compound, the MEPS would clearly show regions of negative potential (typically colored red or yellow) concentrated around the lone pairs of the nitrogen atoms, confirming these as the primary sites for electrophilic attack. Regions of positive potential (blue) would be located on the hydrogen atoms, particularly the N-H proton.

Atoms in Molecules (AIM): AIM theory partitions the electron density to define atoms and the chemical bonds between them. Analysis of bond critical points (BCPs) can characterize the nature of interactions, distinguishing between covalent bonds and weaker non-covalent interactions.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG): ELF maps show regions where electrons are localized, such as in covalent bonds and lone pairs. The ELF analysis for this molecule would visualize the high electron density of the C-C, C-N, and C-H bonds, as well as the lone pair electrons on the nitrogen atoms. The RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces and any intramolecular hydrogen bonds, which help stabilize the molecule's preferred conformation.

Table 5: Summary of Expected Findings from Topological Analyses

| Analysis Method | Key Finding for this compound | Implication |

| MEPS | High negative potential around N atoms. | Confirms N atoms as primary nucleophilic centers. |

| AIM | Characterization of BCPs for all covalent bonds. | Quantifies bond strengths and confirms molecular structure. |

| ELF | High electron localization in bonding regions and N lone pairs. | Visualizes the distribution of valence electrons. |

| RDG | Identification of weak intramolecular van der Waals contacts. | Reveals subtle forces contributing to conformational stability. |

Applications of 2,5 Dimethyl 1 Propan 2 Yl Piperazine in Complex Organic Synthesis

Utilization as a Versatile Chemical Scaffold for Molecular Diversity Generation

The piperazine (B1678402) ring is widely regarded as a "privileged scaffold" in medicinal chemistry and drug discovery, owing to its frequent appearance in a vast array of biologically active compounds. mdpi.comrsc.orgresearchgate.net 2,5-Dimethyl-1-(propan-2-yl)piperazine serves as an excellent starting point for generating chemical libraries due to its inherent structural features that allow for extensive and controlled diversification.

The core utility of this compound lies in its bifunctional nature: a secondary amine at the N4 position and a tertiary amine at the N1 position, along with a chiral backbone provided by the methyl groups at C2 and C5. The secondary amine provides a reactive handle for a multitude of chemical transformations, enabling the introduction of a wide array of substituents and functional groups. This capacity for modification is fundamental to Diversity-Oriented Synthesis (DOS), a strategy that aims to explore vast regions of chemical space by creating libraries of structurally diverse small molecules. researchgate.netmdpi.com

Modern synthetic methodologies have moved beyond simple N-substitution to include C-H functionalization, which allows for the introduction of substituents directly onto the carbon framework of the piperazine ring. mdpi.com This opens up new avenues for creating novel molecular skeletons that were previously difficult to access. The presence of the two nitrogen atoms in the piperazine core often enhances the physicochemical properties of the resulting derivatives, such as improving aqueous solubility and the ability to cross the blood-brain barrier, which are desirable traits in drug candidates. researchgate.net

Researchers leverage this scaffold by systematically modifying its structure to explore structure-activity relationships (SAR). The steric bulk of the isopropyl group at N1 and the methyl groups at C2 and C5 can influence the conformation of the molecule and its derivatives, providing a means to fine-tune the three-dimensional arrangement of appended pharmacophoric groups.

Table 1: Key Reactions for Generating Molecular Diversity from the Piperazine Scaffold

| Reaction Type | Reagent/Catalyst Examples | Position of Functionalization | Purpose in Diversity Generation |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Sulfonates | N4 | Introduces a wide variety of alkyl chains, rings, and functionalized fragments. |

| N-Arylation | Aryl halides with Pd or Cu catalysts (e.g., Buchwald-Hartwig) | N4 | Appends diverse (hetero)aromatic systems, crucial for receptor interactions. |

| Reductive Amination | Aldehydes or Ketones with a reducing agent | N4 | Forms new C-N bonds and introduces complex side chains. |

| Acylation/Sulfonylation | Acyl chlorides, Sulfonyl chlorides | N4 | Creates amides and sulfonamides, modulating electronic properties and hydrogen bonding capacity. |

| C-H Functionalization | Photoredox or metal catalysts | C3, C6 | Allows for direct installation of substituents on the piperazine ring, creating novel substitution patterns. |

Strategic Integration into Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade (or tandem) reactions are powerful tools in modern organic synthesis, valued for their efficiency in building molecular complexity from simple precursors in a single operation. mdpi.com The secondary amine of this compound makes it an ideal building block for integration into such processes.

While specific literature detailing the use of this compound in MCRs is limited, the reactivity of the piperazine core is well-established in this context. For instance, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi or Passerini reactions, are frequently employed to generate highly complex and diverse molecular scaffolds. rug.nl A substituted piperazine can act as the amine component in these reactions, allowing for the rapid assembly of peptide-like structures or other complex adducts.

Cascade reactions, where the product of an initial reaction undergoes further spontaneous transformations, can also be designed around this scaffold. For example, an initial N-alkylation or N-arylation at the N4 position could introduce a functional group that subsequently participates in an intramolecular cyclization, leading to the formation of complex polycyclic or bridged systems. The development of one-pot, four-component reactions for synthesizing piperazine derivatives highlights the potential for this scaffold in complex reaction networks. researchgate.net A notable strategy involves the in situ generation of reactive piperazine equivalents from precursors like 1,4-diazabicyclo[2.2.2]octane (DABCO), which then participate in multi-component couplings. researchgate.net This demonstrates the adaptability of the piperazine motif to sophisticated, convergent synthetic strategies.

The defined stereochemistry of this compound can be exploited to control the stereochemical outcome of MCRs or cascade sequences, making it a valuable chiral building block for asymmetric synthesis.

Tailoring Molecular Architecture through Piperazine-Mediated Synthesis

The substituents on this compound are not merely passive components; they actively direct and control the synthetic outcomes, allowing chemists to tailor the final molecular architecture with a high degree of precision. The steric and electronic effects of the isopropyl and dimethyl groups are key to this control.

The bulky isopropyl group at the N1 position, along with the methyl groups at C2 and C5, creates significant steric hindrance. This steric crowding has a profound directing effect on subsequent reactions, primarily favoring functionalization at the less hindered N4 position. This regioselectivity is crucial for synthetic planning, as it obviates the need for complex protecting group strategies that would otherwise be required to differentiate the two nitrogen atoms.

Furthermore, the electron-donating nature of the alkyl substituents (isopropyl and methyl groups) increases the electron density and basicity of the nitrogen atoms. This enhanced nucleophilicity of the N4 amine can facilitate reactions such as nucleophilic substitutions and additions. The interplay between these steric and electronic factors allows for predictable and controlled modifications, which is essential when constructing intricate molecular targets. Advanced synthetic methods, including directed C-H lithiation, can be used to achieve functionalization at specific carbon atoms of the piperazine ring, further expanding the possibilities for architectural control. mdpi.com

Table 2: Influence of Substituents on the Reactivity of this compound

| Structural Feature | Effect | Consequence for Synthesis |

|---|---|---|

| 1-isopropyl group | Steric Hindrance: Shields the N1 and adjacent C2/C6 positions. | Regioselectivity: Directs incoming electrophiles to the less hindered N4 position. Reduces the rate of reaction at N1. |

| 2,5-dimethyl groups | Steric Hindrance: Contributes to the shielding of the ring. Electronic Effect: Electron-donating, increasing nitrogen basicity. | Conformational Rigidity: Can influence the orientation of substituents. Enhanced Reactivity: Increases the nucleophilicity of the N4 amine. | | Secondary Amine (N4) | Reactive Site: Nucleophilic and basic. | Primary point for functionalization via alkylation, acylation, arylation, etc. | | Tertiary Amine (N1) | Sterically Hindered: Largely unreactive to further alkylation. | Scaffold Integrity: Remains intact during N4 functionalization, preserving the core structure. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dimethyl-1-(propan-2-yl)piperazine, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of piperazine precursors with isopropyl halides or nucleophilic substitution reactions. For example, in analogous piperazine derivatives, alkylation steps using propargyl bromide or benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yield substituted piperazines with moderate-to-high purity (60–85%) after silica gel chromatography . Key parameters include temperature (room temperature to 80°C), solvent polarity (DMF vs. dichloromethane), and stoichiometric ratios of reactants. Purity can be confirmed via HPLC or NMR spectroscopy .

Q. How can the structural and electronic properties of this compound be characterized for drug design applications?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in piperazine-dione derivatives) .

- pKa determination : Use Sirius T3 platforms to measure basicity, as piperazine derivatives often exhibit two ionizable nitrogen centers. Experimental pKa values correlate with in silico predictions (e.g., MoKa software) .

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in drug-target interactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported CO₂ capture efficiencies when using piperazine derivatives as promoters?

- Methodological Answer : Conflicting data (e.g., marginal 2% efficiency gains vs. theoretical 10–15% improvements) arise from differences in solvent systems (K₂CO₃ vs. amine blends) and operational parameters (flow rates, temperature). To address this:

- Parametric optimization : Vary gas/liquid flow rates (0.1–1.5 L/min) and K₂CO₃ concentrations (10–30 wt%) in PTFE membrane contactors. Monitor CO₂ loading capacities via gas chromatography .

- Stability assays : Quantify piperazine degradation products (e.g., nitrosamines) under oxidative conditions using LC-MS to assess long-term solvent viability .

Q. How do substituents on the piperazine ring (e.g., 2,5-dimethyl vs. 1-isopropyl) influence binding affinities in therapeutic targets like androgen receptors or MAGL enzymes?

- Methodological Answer :

- Molecular docking : Compare binding poses of this compound derivatives (e.g., YM580) in crystal structures of MAGL (PDB: 3HJU) or androgen receptors (PDB: 2PIX). Substituent bulkiness and stereochemistry (R/S configuration) critically impact hydrophobic pocket interactions .

- SAR studies : Synthesize analogs with varying alkyl chain lengths (e.g., methyl vs. ethyl) and measure IC₅₀ values in enzyme inhibition assays (e.g., FAAH or MAGL activity) .

Q. What are the challenges in reconciling computational predictions of piperazine pKa values with experimental data, and how can this impact PROTAC design?

- Methodological Answer : Discrepancies arise from solvent effects (aqueous vs. DMSO) and protonation state changes in PROTAC linkers.

- Experimental validation : Use potentiometric titration (Sirius T3) to measure pKa under physiologically relevant conditions. Compare with MoKa-predicted values for derivatives with electron-withdrawing/donating groups .

- Design implications : Adjust linker hydrophilicity (e.g., PEG spacers) to enhance solubility if protonation states reduce cellular uptake .

Data Contradiction Analysis

Q. Why do some studies report negligible cytotoxicity for piperazine derivatives, while others highlight neurotoxic or proconvulsant risks?

- Resolution : Toxicity profiles depend on substituent chemistry and metabolic pathways. For example:

- Low cytotoxicity : Derivatives with polar groups (e.g., acetylated piperazines) show reduced blood-brain barrier penetration, minimizing CNS effects .

- Neurotoxicity : Unsubstituted piperazines (e.g., 1-benzyl derivatives) may inhibit GABA receptors, increasing seizure risk. Always conduct in vitro neurotoxicity screens (e.g., SH-SY5Y cell assays) and compare LD₅₀ values across analogs .

Safety and Handling Protocols

Q. What precautions are critical when handling this compound in experimental settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (vapor pressure: ~0.1 mmHg at 25°C) .

- Waste disposal : Neutralize acidic/basic residues before incineration to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.